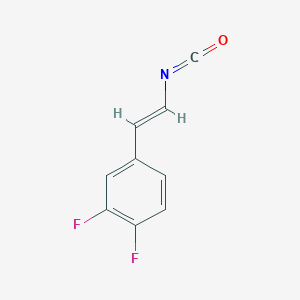
3,4-Difluoro-trans-styryl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-trans-styryl isocyanate is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a styryl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-trans-styryl isocyanate typically involves the reaction of 3,4-difluorostyrene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the use of carbon monoxide and urea .
化学反応の分析
Types of Reactions
3,4-Difluoro-trans-styryl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The double bond in the styryl moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group.
Major Products
The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
科学的研究の応用
3,4-Difluoro-trans-styryl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
作用機序
The mechanism of action of 3,4-Difluoro-trans-styryl isocyanate involves the reactivity of the isocyanate group with nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 3,5-Difluorophenyl isocyanate
- 4-Fluorophenyl isocyanate
特性
分子式 |
C9H5F2NO |
|---|---|
分子量 |
181.14 g/mol |
IUPAC名 |
1,2-difluoro-4-[(E)-2-isocyanatoethenyl]benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H/b4-3+ |
InChIキー |
ZPHVQGIQJOEWJR-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/N=C=O)F)F |
正規SMILES |
C1=CC(=C(C=C1C=CN=C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
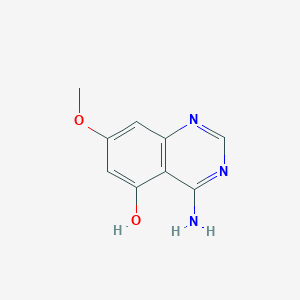
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
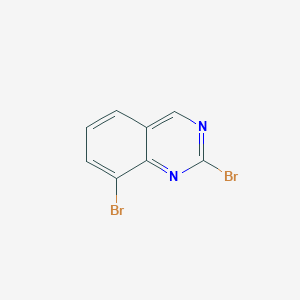
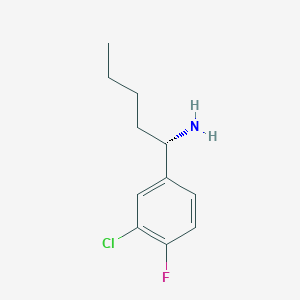
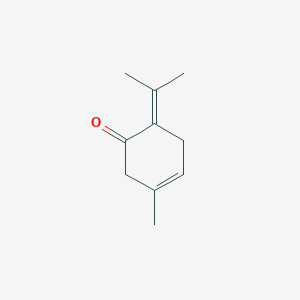
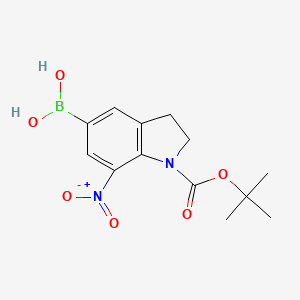

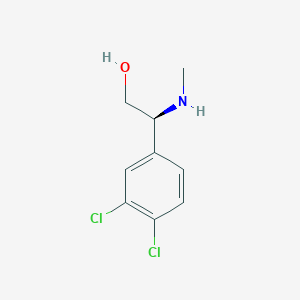
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
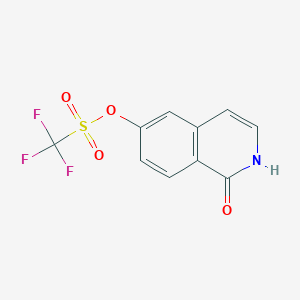
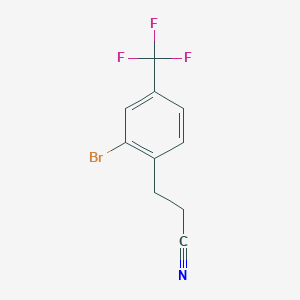

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
